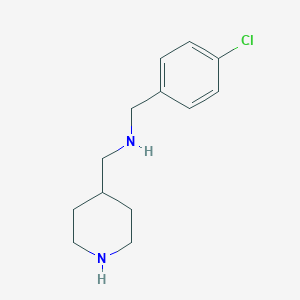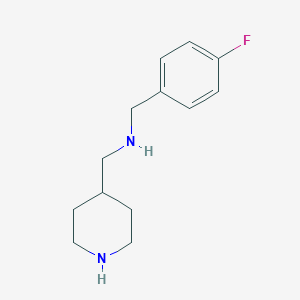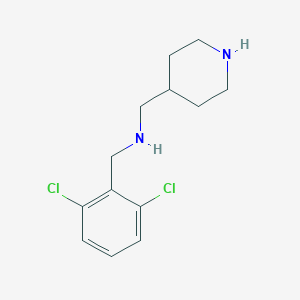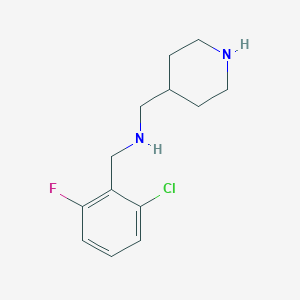
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a guanidine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide typically involves the reaction of 3,4-dihydroquinoline with guanidine derivatives under specific conditions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of phenylethylamines with nitriles in the presence of a Lewis acid catalyst such as trifluoromethanesulfonic anhydride (Tf2O) . This reaction produces the quinoline ring system, which can then be further functionalized to introduce the guanidine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline ring system and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also have diverse biological activities and are used in similar therapeutic applications.
Uniqueness
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide is unique due to its specific structure, which combines the quinoline ring with a guanidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
328038-95-5 |
|---|---|
分子式 |
C11H15N5 |
分子量 |
217.27g/mol |
IUPAC 名称 |
N-(diaminomethylidene)-3,4-dihydro-2H-quinoline-1-carboximidamide |
InChI |
InChI=1S/C11H15N5/c12-10(13)15-11(14)16-7-3-5-8-4-1-2-6-9(8)16/h1-2,4,6H,3,5,7H2,(H5,12,13,14,15) |
InChI 键 |
ZYDMVANUHVFMHX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)N=C(N)N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B499822.png)
![2-Methyl-2-[({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)amino]propan-1-ol](/img/structure/B499823.png)
![1-(tetrahydrofuran-2-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)methanamine](/img/structure/B499824.png)
![4-[(Benzylamino)methyl]piperidine](/img/structure/B499825.png)



![1-{2-[(4-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499833.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499835.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499838.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499839.png)
![1-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499840.png)


